molecular formula C10H10BrIN4O B5783383 1-(4-BROMO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE

1-(4-BROMO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE

Cat. No.: B5783383
M. Wt: 409.02 g/mol
InChI Key: NEDLCLUFUOIVJX-UHFFFAOYSA-N
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Description

1-(4-BROMO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE is a synthetic organic compound that features both bromine and iodine substituents on a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole rings: Starting from appropriate hydrazines and 1,3-diketones under acidic or basic conditions.

    Halogenation: Introduction of bromine and iodine substituents using halogenating agents like N-bromosuccinimide (NBS) and iodine monochloride (ICl).

    Coupling reaction: Connecting the two pyrazole rings through an ethanone linker, possibly using a cross-coupling reaction such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Substitution reactions: The bromine and iodine atoms can be replaced by other groups through nucleophilic substitution.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its electronic properties.

    Coupling reactions: The pyrazole rings can participate in further coupling reactions to form larger, more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) under polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield azido or thiol derivatives, while oxidation or reduction could lead to changes in the oxidation state of the pyrazole rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential lead compound in drug discovery.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-BROMO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-BROMO-1H-PYRAZOL-1-YL)-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE
  • 1-(4-IODO-1H-PYRAZOL-1-YL)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE

Comparison

Compared to similar compounds, 1-(4-BROMO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE might exhibit unique reactivity due to the presence of both bromine and iodine substituents. These halogens can influence the compound’s electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(4-bromopyrazol-1-yl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrIN4O/c1-6-10(12)7(2)15(14-6)5-9(17)16-4-8(11)3-13-16/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDLCLUFUOIVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2C=C(C=N2)Br)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrIN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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